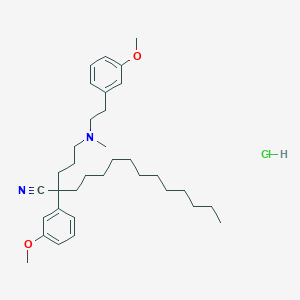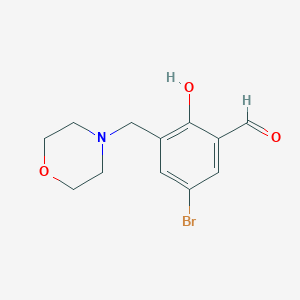
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in chemical synthesis, medicinal chemistry, and biological research.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is not yet fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various effects such as anti-cancer, anti-inflammatory, and anti-viral activities.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the replication of certain viruses. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for long periods without degradation. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are numerous future directions for the use of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde in scientific research. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be used to develop new anti-inflammatory and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde is a chemical compound with significant potential in scientific research. This compound has numerous applications in medicinal chemistry, biological research, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound for further study.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and formaldehyde in the presence of a catalyst. This reaction produces a yellow crystalline solid with a melting point of 174-176°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde has numerous applications in scientific research. One of the major applications is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
Propriétés
Numéro CAS |
154198-11-5 |
|---|---|
Nom du produit |
5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde |
Formule moléculaire |
C12H14BrNO3 |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14BrNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
Clé InChI |
RVKOKXYJVFHJBV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
SMILES canonique |
C1COCCN1CC2=C(C(=CC(=C2)Br)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



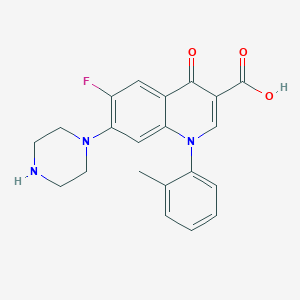
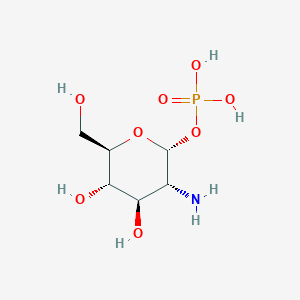
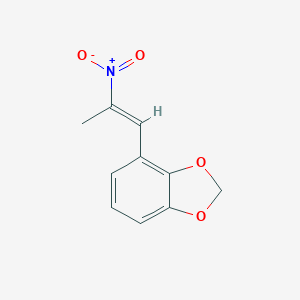
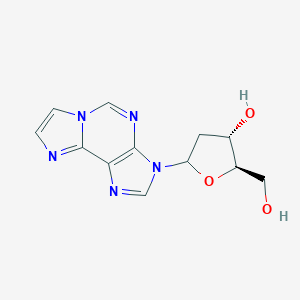
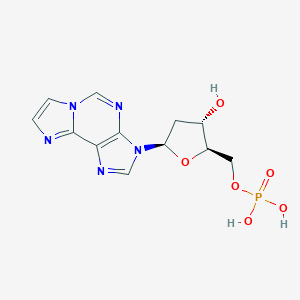
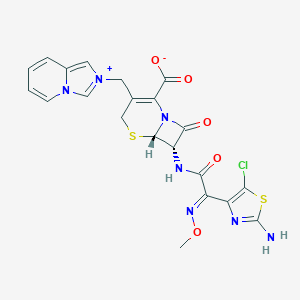
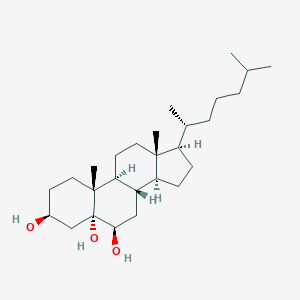
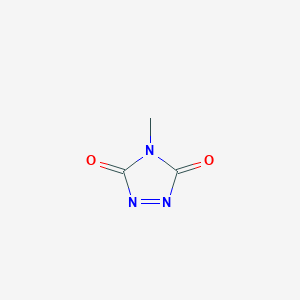
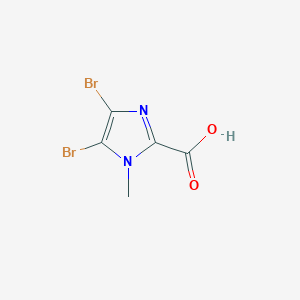

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
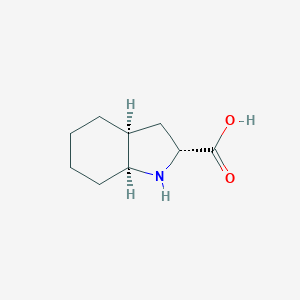
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)
